An In-depth Technical Guide to the Solubility of {3-[(Methylamino)methyl]phenyl}methanesulfonamide in Organic Solvents
An In-depth Technical Guide to the Solubility of {3-[(Methylamino)methyl]phenyl}methanesulfonamide in Organic Solvents
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For novel compounds such as {3-[(Methylamino)methyl]phenyl}methanesulfonamide, a sulfonamide derivative with potential therapeutic applications, understanding its behavior in various organic solvents is paramount for formulation development, purification, and preclinical testing. This guide provides a comprehensive framework for determining the equilibrium solubility of {3-[(Methylamino)methyl]phenyl}methanesulfonamide. In the absence of extensive published data for this specific molecule, we present a detailed, field-proven protocol for the gold-standard shake-flask method, grounded in authoritative standards. We further explore the physicochemical properties that govern solubility and discuss robust analytical techniques for accurate quantification. This document is designed to empower researchers to generate high-quality, reliable solubility data, thereby accelerating the drug development pipeline.
The Critical Role of Solubility in Pharmaceutical Sciences
The journey of a drug from administration to its site of action is fraught with physiological barriers. For oral dosage forms, the first and often rate-limiting step is dissolution in the gastrointestinal fluids.[1] An API must be in solution to be absorbed across the intestinal membrane and enter systemic circulation.[2] Poor aqueous solubility is a major hurdle in modern drug discovery, with over 40% of new chemical entities being practically insoluble in water.[1][2] This challenge necessitates the exploration of various formulation strategies, many of which involve the use of organic solvents or co-solvents to enhance solubility and bioavailability.
Understanding the solubility of an API like {3-[(Methylamino)methyl]phenyl}methanesulfonamide in a range of organic solvents is crucial for:
-
Formulation Development: Identifying suitable solvent systems for liquid dosage forms, or for processes like spray drying and crystallization.
-
Purification: Selecting appropriate solvents for crystallization, a key step in achieving high purity of the API.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays to ensure accurate and reproducible results.
-
Predictive Modeling: Building a dataset to inform computational models that can predict solubility in other solvent systems.
Physicochemical Profile of {3-[(Methylamino)methyl]phenyl}methanesulfonamide
Structure: {3-[(Methylamino)methyl]phenyl}methanesulfonamide possesses key functional groups that will dictate its solubility behavior:
-
Sulfonamide group (-SO₂NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Amino group (-NHCH₃): The secondary amine is basic and will be protonated at low pH, significantly impacting solubility in acidic aqueous media. In organic solvents, it can act as a hydrogen bond donor and acceptor.
-
Aromatic ring: The phenyl group is nonpolar and will contribute to solubility in less polar organic solvents.
Expected Properties:
-
pKa: The presence of the secondary amine suggests the molecule will have a basic pKa. The sulfonamide proton is weakly acidic. The interplay of these ionizable groups means its solubility in aqueous systems will be highly pH-dependent.[3]
-
Polarity: The molecule has both polar (sulfonamide, amine) and nonpolar (phenyl ring) regions, making it amphiphilic to some extent.
-
Solubility Profile: It is expected to show some solubility in polar organic solvents like alcohols (methanol, ethanol) and aprotic polar solvents (DMSO, DMF) due to hydrogen bonding capabilities. Solubility in nonpolar solvents like hexane or toluene is likely to be lower. The solubility of structurally related sulfonamides has been shown to be influenced by the interplay of solvation with the solvent and the energy of the crystal lattice.[1][4]
A summary of known properties for the parent compound, Methanesulfonamide , is provided below for context.
| Property | Value | Source |
| Molecular Formula | CH₅NO₂S | [5] |
| Molecular Weight | 95.12 g/mol | [5] |
| Melting Point | 85-89 °C | [6] |
| LogP | -1.0953 | [7] |
| Solubility | Slightly soluble in DMSO and methanol. Soluble in water, ethanol, acetone. | [2][6] |
Note: These values are for Methanesulfonamide and should be used only as a general reference for the target compound.
Core Methodology: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method, originally described by Higuchi and Connors, is the internationally recognized gold-standard for determining thermodynamic (equilibrium) solubility.[8] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Principle
The principle is to create a saturated solution in which the dissolved solute is in equilibrium with the undissolved solid phase. The concentration of the solute in the clear supernatant is then measured, which represents the equilibrium solubility of the compound in that specific solvent at that temperature.
Materials and Equipment
-
{3-[(Methylamino)methyl]phenyl}methanesulfonamide (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4-5 decimal places)
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Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic orbital shaker or shaking incubator
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)
Experimental Protocol: Step-by-Step
Step 1: Preparation
-
Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene, hexane).
-
Vial Preparation: Accurately weigh approximately 5-10 mg of {3-[(Methylamino)methyl]phenyl}methanesulfonamide into each glass vial. The key is to add an amount that is in clear excess of what is expected to dissolve, ensuring a solid phase remains at equilibrium.[9]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Sealing: Tightly cap the vials to prevent any solvent evaporation during the experiment.
Step 2: Equilibration
-
Agitation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shaking: Agitate the vials at a constant speed (e.g., 300 RPM) for a predetermined period.[9] An equilibration time of 24 to 72 hours is typically sufficient for most compounds.[9][10] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
Step 3: Sample Separation
-
Phase Separation: After the equilibration period, remove the vials from the shaker. It is critical to separate the undissolved solid from the saturated solution. This is typically achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) at the same temperature as the equilibration to prevent temperature-induced precipitation or dissolution.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter.[10] Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.
-
Step 4: Quantification
-
Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of {3-[(Methylamino)methyl]phenyl}methanesulfonamide in the diluted samples using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is often suitable for sulfonamides.[11][12][13]
Step 5: Data Analysis and Reporting
-
Calibration Curve: Prepare a standard curve by plotting the HPLC peak area versus the known concentration of {3-[(Methylamino)methyl]phenyl}methanesulfonamide standards.
-
Solubility Calculation: Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by applying the dilution factor.
-
Reporting: Express the solubility in standard units, such as mg/mL or mol/L.
The entire workflow is depicted in the diagram below.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Alternative Methodologies: Potentiometric Titration
For ionizable compounds like {3-[(Methylamino)methyl]phenyl}methanesulfonamide, potentiometric titration can be a powerful alternative for determining solubility, especially its pH-dependent profile. This method involves titrating a suspension of the compound with an acid or base and monitoring the pH. The point at which the solid begins to dissolve or precipitate can be used to calculate the intrinsic solubility. This technique is particularly useful for compounds with low solubility where the shake-flask method might be challenging.[14][15][16]
Conclusion
Determining the solubility of {3-[(Methylamino)methyl]phenyl}methanesulfonamide in organic solvents is a foundational step in its development as a potential therapeutic agent. While direct solubility data is not yet widely published, the robust and validated shake-flask method detailed in this guide provides a clear and reliable path for researchers to generate this critical information. Adherence to this protocol, coupled with precise analytical quantification, will yield high-quality data essential for informed decision-making in formulation, purification, and further preclinical development.
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SlideShare. (2023). Amino compounds. Available from: [Link]
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- Zacharis, C. K. (2021).
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